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Compound of Interest

Compound Name: 2,7-Dimethyl-7H-purine

CAS No.: 165062-65-7

Cat. No.: B060502

Get Quote

CAS Number: 165062-65-7

This guide provides a comprehensive technical overview of 2,7-Dimethyl-7H-purine, a

heterocyclic aromatic organic compound. It is intended for researchers, scientists, and drug

development professionals who are interested in the synthesis, properties, and potential

applications of this and related substituted purine molecules. This document consolidates key

data, outlines detailed experimental protocols, and explores the broader context of purine

derivatives in medicinal chemistry.

Introduction to Substituted Purines
The purine scaffold, a fusion of a pyrimidine and an imidazole ring, is a cornerstone of life,

forming the basis of the nucleobases adenine and guanine.[1][2] Beyond their fundamental role

in the structure of DNA and RNA, purine derivatives are integral to cellular metabolism and

signaling pathways.[1][3] They function as energy carriers like adenosine triphosphate (ATP),

participate in cellular respiration, and act as secondary messengers.[1][3] This inherent

biological relevance makes the purine structure a "privileged scaffold" in medicinal chemistry,
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with synthetic derivatives being explored for a vast range of therapeutic applications, including

as anticancer, antiviral, and anti-inflammatory agents.[4][5]

2,7-Dimethyl-7H-purine belongs to the class of N-substituted purines. The position of

substituents on the purine ring significantly influences the molecule's chemical properties and

biological activity. N7-substituted purines, such as the subject of this guide, are of particular

interest in the development of kinase inhibitors and other targeted therapies.[6]

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2,7-
Dimethyl-7H-purine is essential for its application in research and development.

Physicochemical Data
The key physicochemical properties of 2,7-Dimethyl-7H-purine are summarized in the table

below. This data is crucial for designing experimental conditions, including solvent selection

and storage protocols.

Property Value Source

CAS Number 165062-65-7 [7]

Molecular Formula C₇H₈N₄ [7]

Molecular Weight 148.17 g/mol [7]

Melting Point 85 °C [8]

LogP 0.67172 [7]

Topological Polar Surface Area

(TPSA)
43.6 Å² [7]

Hydrogen Bond Acceptors 4 [7]

Hydrogen Bond Donors 0 [7]

Rotatable Bonds 0 [7]

Spectroscopic Analysis
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Spectroscopic data provides the definitive structural identification of 2,7-Dimethyl-7H-purine.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H,

CH₃).[8]

¹³C NMR (CDCl₃): δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0

(NCH₃), 25.9 (CH₃).[8]

2.2.2. Mass Spectrometry (MS)

MS (m/z, % rel. int.): 148 (M+·, 100), 147 (23), 134 (8), 121 (11), 120 (20), 106 (10), 94 (13),

80 (12), 67 (9), 53 (17), 52 (17), 42 (35).[8]

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₇H₈N₄: 148.0749; Found:

148.0744.[8]

Synthesis of 2,7-Dimethyl-7H-purine
The synthesis of 7-substituted purines can be achieved through various methods, with the

cyclization of substituted imidazoles being a common and effective approach.[8] The following

section details a representative synthesis of 2,7-Dimethyl-7H-purine from a 4-aminoimidazole-

5-carbaldehyde oxime intermediate.

Synthetic Pathway Overview
The synthesis of 2,7-Dimethyl-7H-purine can be achieved via the cyclization of a 4-

aminoimidazole-5-carbaldehyde oxime precursor. This method offers a reliable route to N7-

substituted purines.
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Step 1: Imidazole Precursor Formation

Step 2: Cyclization to Purine
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A simplified workflow for the synthesis of 2,7-Dimethyl-7H-purine.

Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 7-substituted purines

from imidazole precursors.[8]

Step 1: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime

The synthesis of the key imidazole intermediate is a multi-step process starting from

commercially available 4-nitroimidazole. This involves the introduction of a methyl group at the

N1 position, followed by a Vicarious Nucleophilic Substitution (VNS) of hydrogen to introduce

the formyl group precursor at the C5 position, and subsequent conversion to the oxime. For a

detailed procedure for this initial phase, researchers are directed to the foundational literature

on VNS reactions in nitroimidazoles.[8]

Step 2: Cyclization to form 2,7-Dimethyl-7H-purine
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve the 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime

intermediate in an excess of triethyl orthoacetate.

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the excess triethyl orthoacetate under reduced pressure.

Ammonia Treatment: Dissolve the crude residue in a solution of ammonia in ethanol and

transfer to a sealed tube. Heat the mixture at 100-120 °C for 4-8 hours.

Purification: After cooling, the solvent is evaporated under reduced pressure. The resulting

crude product is then purified by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in chloroform) to yield 2,7-Dimethyl-7H-purine as a

solid. The reported yield for this final cyclization step is approximately 49%.[8]

Applications in Drug Discovery and Research
While specific biological activity data for 2,7-Dimethyl-7H-purine is not extensively published,

the broader class of dimethylated and substituted purines are of significant interest in medicinal

chemistry.

Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase

inhibitors are designed to be ATP-competitive, and due to the structural similarity of the purine

core to the adenine moiety of ATP, substituted purines are a well-explored class of kinase

inhibitors.[6] The dimethyl substitution pattern on the purine ring can influence the molecule's

binding affinity and selectivity for different kinases.
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Mechanism of competitive kinase inhibition by a purine analog.

Experimental Protocol: Kinase Inhibition Assay
To evaluate the potential of 2,7-Dimethyl-7H-purine as a kinase inhibitor, a luminescence-

based kinase activity assay can be employed. This assay measures the amount of ATP

remaining after a kinase reaction.

Preparation of Reagents:

Prepare a stock solution of 2,7-Dimethyl-7H-purine in an appropriate solvent (e.g.,

DMSO).

Prepare serial dilutions of the compound in kinase assay buffer.

Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

Assay Procedure:

In a 96-well plate, add the kinase, substrate, and diluted 2,7-Dimethyl-7H-purine
solutions.

Initiate the kinase reaction by adding a known concentration of ATP.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b060502/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-2-7-dimethyl-7h-purine
https://www.benchchem.com/product/b060502/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-7-dimethyl-7h-purine
https://www.benchchem.com/product/b060502/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-7-dimethyl-7h-purine
https://www.benchchem.com/product/b060502/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-7-dimethyl-7h-purine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060502?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the reaction and measure the remaining ATP using a commercial luminescence-

based ATP detection kit according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of 2,7-Dimethyl-7H-
purine.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling

2,7-Dimethyl-7H-purine.

Hazard Identification and Personal Protective Equipment
(PPE)
While a specific material safety data sheet (MSDS) for 2,7-Dimethyl-7H-purine is not readily

available, general precautions for handling purine derivatives should be followed. These

compounds may cause eye, skin, and respiratory tract irritation.[9] The toxicological properties

have not been fully investigated.[9]

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

Eye Protection: Wear safety glasses with side shields or chemical goggles.

Skin Protection: Wear nitrile gloves and a lab coat.

Respiratory Protection: If handling as a powder, use a dust mask or a respirator.
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First Aid Measures
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Rinse cautiously with water for several minutes.

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical

attention.[9]

Storage
Store 2,7-Dimethyl-7H-purine in a tightly sealed container in a dry, cool, and well-ventilated

place.[7] Recommended storage is at 2-8°C.[7]

Conclusion
2,7-Dimethyl-7H-purine is a readily synthesizable purine derivative with potential applications

in drug discovery, particularly in the field of kinase inhibition. This guide has provided a

comprehensive overview of its chemical and physical properties, a detailed synthesis protocol,

and a framework for evaluating its biological activity. As research into substituted purines

continues to expand, compounds like 2,7-Dimethyl-7H-purine may serve as valuable scaffolds

for the development of novel therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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